molecular formula C13H20F3NO5 B12273251 1-(Tert-butoxycarbonylamino)-4-(trifluoromethoxy)cyclohexanecarboxylic acid

1-(Tert-butoxycarbonylamino)-4-(trifluoromethoxy)cyclohexanecarboxylic acid

Cat. No.: B12273251
M. Wt: 327.30 g/mol
InChI Key: FZYNSLSBIRFHMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Tert-butoxycarbonylamino)-4-(trifluoromethoxy)cyclohexanecarboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group and a trifluoromethoxy group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods: Industrial production methods for this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and optimized reaction conditions to produce large quantities of the compound while maintaining quality and consistency .

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butoxycarbonylamino)-4-(trifluoromethoxy)cyclohexanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reaction type and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

1-(Tert-butoxycarbonylamino)-4-(trifluoromethoxy)cyclohexanecarboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonylamino)-4-(trifluoromethoxy)cyclohexanecarboxylic acid involves its interaction with molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The trifluoromethoxy group can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: 1-(Tert-butoxycarbonylamino)-4-(trifluoromethoxy)cyclohexanecarboxylic acid is unique due to the presence of both the Boc-protected amino group and the trifluoromethoxy group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

Molecular Formula

C13H20F3NO5

Molecular Weight

327.30 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethoxy)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H20F3NO5/c1-11(2,3)22-10(20)17-12(9(18)19)6-4-8(5-7-12)21-13(14,15)16/h8H,4-7H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

FZYNSLSBIRFHMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC(CC1)OC(F)(F)F)C(=O)O

Origin of Product

United States

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